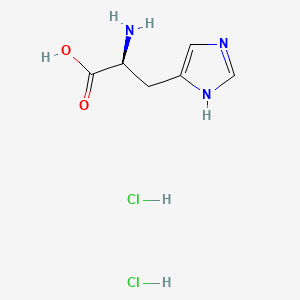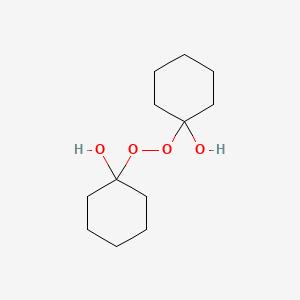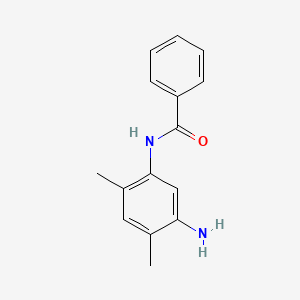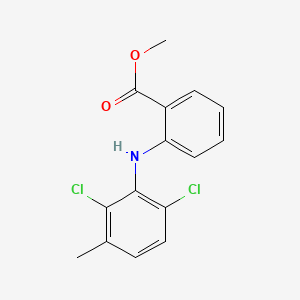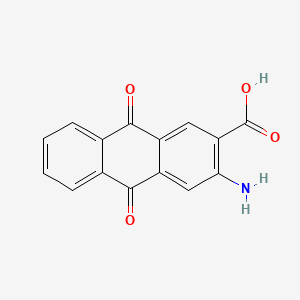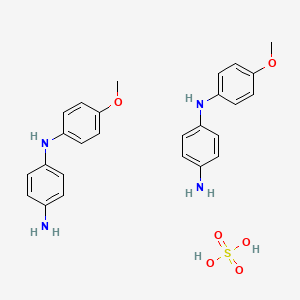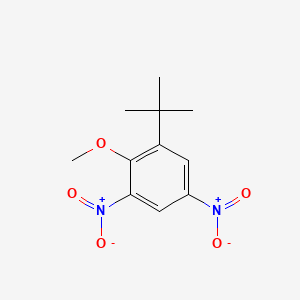
5,6-双(4-甲氧基苯基)-1,2,4-三嗪-3(2H)-酮
描述
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one, or BMTPT, is an organic compound with a wide range of applications in scientific research. It is a member of the triazine family, a group of compounds with a wide range of biological and chemical properties. BMTPT is an important intermediate in the synthesis of many other compounds, and its unique structure and properties make it an attractive choice for research in a variety of fields.
科学研究应用
光物理性质和配体行为
三嗪衍生物,包括结构类似于5,6-双(4-甲氧基苯基)-1,2,4-三嗪-3(2H)-酮的化合物,已被研究其光物理性质和作为配体在络合物形成中的潜力。例如,基于三嗪的配体表现出动态行为,并具有与金属(如铁)形成络合物的能力,这可以通过UV-Vis光谱法(Stucky et al., 2008)进行验证。这些性质使它们在开发具有潜在应用于催化、光伏和传感器的新材料方面具有价值。
紫外光吸收和光引发
三嗪衍生物已被探索其紫外光吸收能力和用作光引发剂。改进的合成方法已导致更纯净的三嗪衍生物形式,可用作紫外光吸收剂,为涂料、防晒霜和塑料提供潜在应用,以防止紫外线诱导的损伤(Jiang et al., 2008)。此外,它们在聚合过程中作为光引发剂的作用突显了它们在聚合化学领域的重要性,它们可以在可见光或紫外光下启动聚合反应,增强胶粘剂和涂料固化过程的效率(Zhang et al., 2014)。
电子和光学材料
某些三嗪化合物已被整合到有机发光二极管(OLED)和有机电子器件中作为电子传输层(ETL)或阻挡孔层(HBL),显著提高了器件的效率、稳定性,并降低了工作电压。它们高电子迁移率和形成稳定膜的能力使它们适用于先进电子和光电子器件的使用(Matsushima et al., 2010)。
抗菌应用
还对三嗪衍生物进行了抗菌性能的研究。已合成某些新型三唑衍生物,并对其进行了抗菌活性测试,显示出对一系列微生物具有良好或中等活性。这突显了它们作为开发新型抗菌剂支架的潜力(Bektaş等,2007)。
缓蚀
三嗪衍生物已证明在酸性环境中作为金属的缓蚀剂具有有效性。它们在金属表面形成保护层并抑制腐蚀过程的能力使它们在金属保护至关重要的工业应用中具有价值(Bentiss et al., 2009)。
属性
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQIXGIWFMLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282585 | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5471-46-5 | |
| Record name | NSC26670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


